molecular formula C21H23N3OS B5122961 3-(benzylsulfanyl)-1-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-(benzylsulfanyl)-1-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B5122961
M. Wt: 365.5 g/mol
InChI Key: RWYJNOYEDNHQKP-UHFFFAOYSA-N
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Description

3-(benzylsulfanyl)-1-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a benzylsulfanyl group, a morpholinyl group, and a tetrahydroisoquinoline core with a carbonitrile functional group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-(benzylsulfanyl)-1-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the benzylsulfanyl group: This step often involves the nucleophilic substitution of a suitable benzyl halide with a thiol group.

    Attachment of the morpholinyl group: This can be done through a nucleophilic substitution reaction where a morpholine derivative reacts with an appropriate leaving group on the tetrahydroisoquinoline core.

    Formation of the carbonitrile group: This is typically achieved through a cyanation reaction, where a suitable cyanide source is introduced to the molecule under basic conditions.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(benzylsulfanyl)-1-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The morpholinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(benzylsulfanyl)-1-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-1-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

3-(benzylsulfanyl)-1-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:

    3-(benzylsulfanyl)-1-(piperidin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile: This compound has a piperidinyl group instead of a morpholinyl group, which may affect its chemical reactivity and biological activity.

    3-(benzylsulfanyl)-1-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carboxamide:

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

IUPAC Name

3-benzylsulfanyl-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c22-14-19-17-8-4-5-9-18(17)20(24-10-12-25-13-11-24)23-21(19)26-15-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYJNOYEDNHQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2N3CCOCC3)SCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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